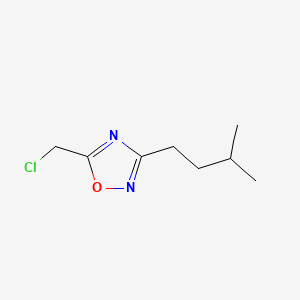

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXRPVMCMUCUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967424 | |

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529510-32-5 | |

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its value stems from its role as a robust bioisostere for amide and ester functionalities.[2][3] This substitution can enhance metabolic stability by resisting hydrolysis by esterases and proteases, improve pharmacokinetic profiles, and modulate receptor binding interactions. Consequently, the 1,2,4-oxadiazole motif is a privileged structure found in numerous experimental, investigational, and marketed drugs.[2][4]

This guide provides a comprehensive, technically detailed protocol for the synthesis of a specific analogue, This compound (CAS No. 1209200-59-8). The presence of a reactive chloromethyl group at the C5 position makes this compound a valuable intermediate for further elaboration, allowing for the introduction of various nucleophilic groups to build diverse chemical libraries for screening. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and field-proven insights that inform the synthetic strategy.

Synthetic Strategy: A Retrosynthetic Approach

The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[4][5][6] This [4+1] atom approach is highly modular and tolerates a wide range of functional groups.

Applying this logic to our target molecule, we can disconnect the oxadiazole ring as follows:

-

The 3-isopentyl substituent and the N-C-N fragment originate from N'-hydroxy-4-methylpentanimidamide (commonly known as isovaleramidoxime).

-

The 5-(chloromethyl) substituent and the remaining C-O fragment originate from a reactive derivative of chloroacetic acid , such as chloroacetyl chloride .

This retrosynthetic analysis defines a straightforward two-step synthesis starting from commercially available materials.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate N'-hydroxy-4-methylpentanimidamide

The first critical step is the preparation of the amidoxime intermediate from its corresponding nitrile. This reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Experimental Protocol: N'-hydroxy-4-methylpentanimidamide

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Isovaleronitrile | C₅H₉N | 83.13 | 8.31 g (10 mL) | 100 | Starting Material |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 8.34 g | 120 | Nucleophile |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 6.36 g | 60 | Base |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Solvent |

| Water | H₂O | 18.02 | 20 mL | - | Solvent |

Step-by-Step Procedure:

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (8.34 g) and sodium carbonate (6.36 g).

-

Solvent Addition: Add 95% ethanol (100 mL) and water (20 mL) to the flask. Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Scientist's Note: Sodium carbonate is used to neutralize the HCl salt of hydroxylamine, liberating the free base (NH₂OH) in situ. Using the free base directly is possible but it is less stable than the hydrochloride salt. The effervescence (CO₂ evolution) is a visual indicator of the neutralization.

-

-

Reactant Addition: Add isovaleronitrile (10 mL) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (NaCl). Wash the collected solids with a small amount of cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is N'-hydroxy-4-methylpentanimidamide. It can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Part II: Synthesis of this compound

This is the core cyclization step where the 1,2,4-oxadiazole ring is formed. The process involves two key transformations: the initial O-acylation of the amidoxime by chloroacetyl chloride, followed by an intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate.[2][4]

Caption: The two-stage process for 1,2,4-oxadiazole formation.

Reaction Mechanism

The reaction begins with the nucleophilic nitrogen of the amidoxime attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, scavenges the HCl byproduct. The resulting O-acylamidoxime intermediate is then heated, which promotes an intramolecular cyclization. The nitrogen atom of the imidamide moiety attacks the carbonyl carbon, forming a 5-membered ring intermediate. Subsequent elimination of a water molecule yields the aromatic 1,2,4-oxadiazole ring.

Experimental Protocol: this compound

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| N'-hydroxy-4-methylpentanimidamide | C₅H₁₂N₂O | 116.16 | 5.81 g | 50 | Intermediate |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 4.0 mL (5.65 g) | 50 | Acylating Agent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.4 mL (6.07 g) | 60 | Base |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |

Step-by-Step Procedure:

-

Setup: In a 250 mL three-neck round-bottom flask fitted with a dropping funnel, magnetic stirrer, and reflux condenser under a nitrogen atmosphere, dissolve the crude N'-hydroxy-4-methylpentanimidamide (5.81 g) in toluene (50 mL). Add triethylamine (8.4 mL).

-

Acylation: Cool the solution in an ice bath to 0-5 °C. Dissolve chloroacetyl chloride (4.0 mL) in toluene (20 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amidoxime solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

Scientist's Note: This initial acylation is highly exothermic. Slow, dropwise addition at low temperature is critical to prevent side reactions and control the reaction rate. The formation of triethylamine hydrochloride salt is typically observed as a white precipitate.

-

-

Intermediate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. The conversion of the O-acylamidoxime intermediate to the final product can be monitored by TLC or LC-MS.[7]

-

Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Scientist's Note: The acid wash removes any remaining triethylamine. The bicarbonate wash removes any unreacted chloroacetic acid (from hydrolysis of the acid chloride). The brine wash helps to remove residual water from the organic phase.

-

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is the target compound. Purify the product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield this compound as a clear oil.

Product Characterization

Confirmation of the final product structure should be performed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the isopentyl group (a doublet for the two methyl groups, a multiplet for the CH, and two triplets for the two CH₂ groups) and a characteristic singlet for the chloromethyl (CH₂Cl) protons, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR: Signals for the isopentyl carbons, the chloromethyl carbon, and two distinct quaternary carbons for the oxadiazole ring (C3 and C5).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Look for characteristic C=N and N-O stretching frequencies associated with the oxadiazole ring.

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water and alcohols. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. It is irritating to the skin, eyes, and respiratory system.

-

Toluene is a flammable solvent and should be handled away from ignition sources.

-

Hydroxylamine hydrochloride is corrosive and an irritant. Avoid inhalation of dust and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on the well-established reaction between an amidoxime and an acyl chloride. By carefully controlling the reaction conditions, particularly during the initial acylation step, high yields of the desired product can be achieved. This versatile intermediate serves as a valuable building block for the synthesis of more complex molecules, making this protocol a cornerstone for medicinal chemistry programs aimed at exploring the chemical space around the 1,2,4-oxadiazole scaffold.

References

- Palejwala, M., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- Pace, A., et al. (n.d.).

- Kaboudin, B., et al. (2006). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating.

- Kanan, S. M., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.

- Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.

- Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.

- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect.

- Li, Y., et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, RSC Publishing.

- Camci, E., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.

- ChemicalBook. (n.d.). 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis. chemicalbook.com.

- Fluorochem. (n.d.). This compound. fluorochem.co.uk.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

"physicochemical properties of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole"

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for ester and amide functionalities, which enhances metabolic stability and modulates biological activity.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of a specific derivative, this compound. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and provide a narrative grounded in the principles of drug discovery, explaining not just the "what" but the "why" behind each parameter and its measurement. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both predictive data and validated experimental protocols to facilitate the evaluation of this compound as a potential drug candidate.

The Strategic Role of 1,2,4-Oxadiazoles in Drug Design

The five-membered 1,2,4-oxadiazole ring has garnered significant attention due to its unique electronic properties and its ability to participate in hydrogen bonding, serving as a versatile scaffold in drug discovery.[2][4] Its incorporation into molecules often imparts favorable pharmacokinetic properties.

-

Bioisosterism and Metabolic Stability : The oxadiazole ring is a well-established bioisostere for esters and amides.[3][5] This substitution is a key strategy for overcoming the poor metabolic stability of ester-containing drugs, which are susceptible to hydrolysis by esterase enzymes. The oxadiazole core is chemically robust, enhancing the compound's half-life in vivo.

-

Diverse Biological Activities : The inherent structural features of the oxadiazole nucleus have led to its inclusion in compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][6]

-

Compound Profile : this compound (CAS: 1209200-59-8) combines this valuable heterocyclic core with two distinct side chains. The 3-isopentyl group introduces significant lipophilicity, while the 5-chloromethyl group provides a reactive handle for further chemical modification or potential covalent interactions. Understanding the interplay of these structural features is critical to predicting the molecule's behavior.[7]

Core Physicochemical Profile

A molecule's journey from a lab bench to a clinical candidate is dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME). The following section details the calculated and predicted properties of this compound.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₃ClN₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 188.65 g/mol | Influences diffusion and permeability across biological membranes. |

| Lipophilicity (cLogP) | ~2.9 - 3.5 (Predicted) | Key determinant of solubility, membrane permeability, and plasma protein binding.[8] |

| Aqueous Solubility | Low (Predicted) | Affects bioavailability for oral administration and formulation possibilities. |

| pKa (Most Basic) | ~1.5 - 2.5 (Predicted) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Hydrogen Bond Donors | 0 | A lack of donors can improve membrane permeability. |

| Hydrogen Bond Acceptors | 3 (Ring N, N, O atoms) | Influences solubility and potential for target binding interactions. |

Drug-Likeness Assessment: Lipinski's Rule of Five

Christopher Lipinski's Rule of Five (Ro5) provides a foundational framework for evaluating the "drug-likeness" of a compound and its potential for oral bioavailability.[9][10][11] A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria.

| Lipinski's Rule | Parameter Value | Compliance |

| Molecular Weight < 500 Da | 188.65 Da | Yes |

| LogP < 5 | ~2.9 - 3.5 | Yes |

| Hydrogen Bond Donors ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes |

Expert Interpretation: this compound fully complies with Lipinski's Rule of Five. This profile suggests that the compound is likely to possess good membrane permeability and a reduced risk of attrition during clinical trials due to poor pharmacokinetics.[10] The low molecular weight and lack of hydrogen bond donors are particularly favorable for passive diffusion across cellular barriers.

Validated Experimental Protocols for Physicochemical Characterization

While predictive models are invaluable for initial screening, experimental determination of physicochemical properties is essential for accurate characterization.[12][13] The following protocols are industry-standard methods designed for robustness and reproducibility.

Lipophilicity (LogP) Determination: The Shake-Flask Method

Causality : The octanol-water partition coefficient (LogP) is a direct measure of a compound's lipophilicity, which dictates how it partitions between a lipidic (membrane-like) environment and an aqueous one.[13][14] The shake-flask method remains the gold standard for its direct measurement of this equilibrium.[14]

Methodology :

-

Preparation : Prepare a saturated solution of n-octanol with water and a corresponding saturated solution of water with n-octanol to create the two immiscible phases.

-

Dissolution : Accurately weigh and dissolve a sample of the compound in the n-octanol phase.

-

Partitioning : Combine the n-octanol solution with the water phase in a separatory funnel in a known volume ratio (e.g., 1:1).

-

Equilibration : Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached. Allow the layers to separate completely.

-

Quantification : Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[14]

Ionization Constant (pKa) Determination: Potentiometric Titration

Causality : The pKa value defines the pH at which a compound is 50% ionized. [13]Since the charge state of a molecule dramatically affects its solubility, permeability, and ability to bind to its target, determining the pKa is non-negotiable. For a weakly basic compound like a 1,2,4-oxadiazole, titration with a strong acid is the most direct and reliable method. [15] Methodology :

-

Solution Preparation : Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., methanol/water), to ensure solubility throughout the titration.

-

Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant.

-

Data Acquisition : Record the pH of the solution after each addition of titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, typically by calculating the first or second derivative of the curve. Specialized software is used to refine the pKa value.

Spectroscopic and Structural Characterization

While specific spectra for this exact molecule are not publicly available, its structure allows for the prediction of characteristic spectroscopic signatures based on data from analogous compounds. [16][17]

-

¹H NMR :

-

Isopentyl Group : Expect characteristic signals in the upfield region (δ 0.9-1.8 ppm), including a doublet for the two methyl groups and multiplets for the CH₂ and CH protons.

-

Chloromethyl Group : A distinct singlet is expected in the downfield region (δ ~4.5-5.0 ppm) due to the electron-withdrawing effect of the oxadiazole ring and the chlorine atom.

-

-

¹³C NMR : The spectrum will show distinct signals for the isopentyl carbons, the chloromethyl carbon (CH₂Cl), and the two unique carbons of the oxadiazole ring, which would appear significantly downfield (δ > 160 ppm).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would confirm the molecular weight (188.65 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy : Key stretches would include C-H vibrations from the alkyl chain (~2850-2960 cm⁻¹), C=N stretching from the oxadiazole ring (~1580-1620 cm⁻¹), and C-O-C stretching.

Conclusion

This compound presents a promising physicochemical profile for a drug discovery candidate. Its full compliance with Lipinski's Rule of Five, driven by a low molecular weight and favorable hydrogen bonding characteristics, suggests a strong potential for oral bioavailability. The predicted lipophilicity (cLogP ~2.9-3.5) is within the optimal range for membrane permeation, though its predicted low aqueous solubility will require experimental verification and may necessitate formulation strategies. The chloromethyl group offers a valuable site for chemical elaboration to optimize potency or modulate properties. This guide provides the foundational data and robust experimental frameworks necessary for advancing this molecule through the next stages of preclinical development.

References

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]

-

PubMed. (2002). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]

-

Pharma.Tips. (n.d.). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

-

PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PubMed Central. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

Chemaxon Docs. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

PubMed Central. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

-

YouTube. (n.d.). Order of Acidity and PKa in heterocyclic compounds. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]

-

ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Physicochemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

-

YouTube. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. Retrieved from [Link]

-

Beilstein Journals. (2018). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This has led to a surge in the development of 1,2,4-oxadiazole derivatives with a wide spectrum of biological activities. This technical guide focuses on a specific derivative, 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole (CAS Number: 1209200-59-8), providing a comprehensive overview of its synthesis, characterization, and potential therapeutic applications, particularly in oncology. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed, scientifically-grounded protocols based on established methodologies for analogous compounds, offering a roadmap for its investigation and development.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The five-membered 1,2,4-oxadiazole ring is a privileged structure in drug discovery, demonstrating a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Its metabolic stability, compared to more labile ester and amide groups, makes it an attractive component in the design of novel therapeutic agents with improved pharmacokinetic profiles.[4] The isopentyl group at the 3-position and the reactive chloromethyl group at the 5-position of the molecule in focus suggest a molecule designed for potential covalent interactions with biological targets, a strategy of growing interest in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1209200-59-8 | [5][6] |

| Molecular Formula | C8H13ClN2O | [5][6] |

| Molecular Weight | 188.65 g/mol | [5] |

| IUPAC Name | 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | [6] |

| Canonical SMILES | CC(C)CCC1=NOC(CCl)=N1 | [6] |

Synthesis of this compound: A Proposed Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common route involving the acylation of an amidoxime followed by cyclodehydration.[7][8] The reaction of an amidoxime with chloroacetyl chloride is a documented method for producing 5-(chloromethyl)-1,2,4-oxadiazoles.[9][10][11][12]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two primary steps: the formation of isopentylamidoxime from isopentylnitrile, followed by its reaction with chloroacetyl chloride to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Isopentylamidoxime

-

Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol/water mixture) is added a base such as sodium carbonate (1.2 eq) at room temperature.

-

Addition of Nitrile: Isopentylnitrile (1.0 eq) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude isopentylamidoxime, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: A solution of isopentylamidoxime (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM) is cooled to 0 °C in an ice bath.[12]

-

Addition of Acyl Chloride: Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[9][12]

-

Intermediate Formation: The reaction is allowed to warm to room temperature and stirred for a few hours to facilitate the formation of the O-acyl amidoxime intermediate.

-

Cyclization: The solvent (DCM) is removed under reduced pressure. A higher boiling point solvent such as toluene is added, and the mixture is heated to reflux for several hours to induce cyclodehydration.[12]

-

Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Physicochemical Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:

Table 2: Proposed Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the isopentyl group protons (methyl, methylene, and methine) and a characteristic singlet for the chloromethyl protons. |

| ¹³C NMR | Signals for the carbon atoms of the isopentyl group, the chloromethyl group, and the two distinct carbons of the 1,2,4-oxadiazole ring. |

| FT-IR | Characteristic absorption bands for C=N and N-O stretching of the oxadiazole ring, and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (188.65 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating the purity of the compound. |

Potential Therapeutic Applications: Focus on Oncology

The 1,2,4-oxadiazole nucleus is a recurring motif in compounds with demonstrated anticancer activity.[1][3] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer progression.

Rationale for Anticancer Evaluation

The presence of a reactive chloromethyl group in this compound suggests its potential as a covalent inhibitor. Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with their target protein. Potential targets could include kinases, proteases, or other enzymes with a nucleophilic residue in their active site.

Caption: Hypothetical mechanism of action for anticancer activity.

Proposed In Vitro Anticancer Activity Screening Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13][14]

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison are cultured in appropriate media.[14][15]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 48 or 72 hours).[13] A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition and Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Table 3: Example Data Representation for MTT Assay Results

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value | |

| A549 | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value | |

| HCT-116 | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value | |

| HEK293 | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value |

Future Directions and Conclusion

This technical guide provides a foundational framework for the synthesis and evaluation of this compound. The proposed protocols are based on robust and well-documented chemical and biological methodologies. Future research should focus on the successful synthesis and purification of the compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in-depth biological evaluation, including screening against a broader panel of cancer cell lines and mechanistic studies to identify its molecular target(s), will be crucial in elucidating its therapeutic potential. The unique combination of a stable 1,2,4-oxadiazole core and a reactive chloromethyl group makes this compound a compelling candidate for further investigation in the quest for novel anticancer agents.

References

- Gomathy, S., & Priya, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.

- Agirbas, H., Sumengen, D., Durust, Y., & Durust, N. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride.

- Zhang, L., et al. (2017). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical Biology & Drug Design, 89(5), 815-819.

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

-

Taylor & Francis Online. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride. Retrieved from [Link]

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

- Saeed, A., et al. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.

- Hussein, A. M. (1987). Reaction of Amidoximes with α-Chloroacid Chlorides: Novel Synthesis of 1,2,4-Oxadiazin-5-ones. Tetrahedron, 43(18), 4235-4240.

- Postovoy, P. A., & Vasilyev, A. V. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(3), 945.

- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100811.

-

SciSpace. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]

- Subudhi, B. B., Sahoo, S. K., & Sahu, P. K. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3989-4008.

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

- Pace, A., & Buscemi, S. (2010). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 14(4), 376-397.

- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

-

SpectraBase. (n.d.). 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,5'-bis(chloromethyl)-3,3'-bi(1,2,4-oxadiazole). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloromethyl-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]

- Singh, P., & Kumar, A. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(5), 332-336.

- Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

-

El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[1][5][16]Oxadiazole,[1][5][9]Triazole, and[1][5][9]Triazolo[4,3-b][1][5][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1595-1605.

- Głowacka, I. E., & Szymańska, E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3305.

-

MySkinRecipes. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]

- Gomathy, S., & Priya, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.

Sources

- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The Reaction of Amidoximes with Chloroacetyl Chloride (1992) | Hikmet Agirbag | 19 Citations [scispace.com]

- 12. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical identity, physicochemical properties, a detailed synthesis protocol, structural elucidation, potential applications, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound, with the IUPAC name 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole , is a disubstituted 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a scaffold that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a wide spectrum of biological activities. This particular derivative features an isopentyl (3-methylbutyl) group at the 3-position and a reactive chloromethyl group at the 5-position, making it a valuable intermediate for further chemical modifications.

The structural features of this molecule, particularly the presence of the 1,2,4-oxadiazole core, suggest its potential utility in the development of novel therapeutic agents. The isopentyl group imparts lipophilicity, which can influence the compound's pharmacokinetic profile, while the chloromethyl group serves as a handle for introducing other functional groups.

Physicochemical and Spectroscopic Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and data from similar compounds, the following properties can be summarized.

| Property | Value | Source |

| IUPAC Name | 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| CAS Number | 1209200-59-8 | |

| Molecular Formula | C8H13ClN2O | |

| Molecular Weight | 188.65 g/mol | Calculated |

| Canonical SMILES | CC(C)CCC1=NOC(CCl)=N1 | |

| InChI Key | HJXRPVMCMUCUMB-UHFFFAOYSA-N | |

| Predicted ¹H NMR | See Section 4.2 | Inferred from |

| Predicted ¹³C NMR | See Section 4.2 | Inferred from |

Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent. The following protocol describes a reliable method for the synthesis of this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Synthesis of 4-Methylpentanamidoxime (Isopentyl amidoxime)

-

To a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in ethanol, add isovaleronitrile (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-methylpentanamidoxime, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Dissolve 4-methylpentanamidoxime (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the amidoxime.

-

After the formation of the O-acyl amidoxime intermediate, remove the DCM under reduced pressure.

-

Add toluene to the residue and heat the mixture to reflux for 8-12 hours. The cyclization can be monitored by TLC.

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Structural Elucidation

The structure of the synthesized compound can be confirmed by standard spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the target compound.

Expected Spectroscopic Data

-

¹H NMR: Based on analogous structures, the proton NMR spectrum is expected to show a singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm. The protons of the isopentyl group will appear in the upfield region: a triplet for the CH₂ group adjacent to the oxadiazole ring, a multiplet for the CH group, and doublets for the two terminal methyl groups.

-

¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the two carbons of the oxadiazole ring at approximately δ 168-175 ppm. The chloromethyl carbon (CH₂Cl) is expected around δ 35-45 ppm. The carbons of the isopentyl group will resonate in the aliphatic region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₁₃ClN₂O by providing an accurate mass measurement of the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=N and N-O stretching vibrations of the oxadiazole ring, typically in the region of 1550-1650 cm⁻¹ and 1350-1450 cm⁻¹, respectively.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. The title compound, being a functionalized 1,2,4-oxadiazole, can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive chloromethyl group allows for the introduction of various nucleophiles, enabling the generation of a library of derivatives for biological

"characterization of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole"

An In-Depth Technical Guide: Synthesis, Characterization, and Application of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

Within the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring stands out as a "privileged scaffold." Its value stems not only from a broad spectrum of biological activities but also from its role as a robust bioisostere for ester and amide functionalities.[1][2] This bioisosteric replacement can significantly enhance metabolic stability by circumventing hydrolysis by esterases, a critical step in optimizing the pharmacokinetic profile of a drug candidate. The subject of this guide, this compound, is a particularly valuable building block. It strategically combines a lipophilic isopentyl group at the C3 position, which can facilitate membrane permeability, with a highly reactive chloromethyl group at the C5 position. This chloromethyl "handle" serves as a versatile anchor for introducing diverse pharmacophores, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of its synthesis, predictive characterization, chemical reactivity, and strategic deployment in drug discovery programs.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and structural attributes of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | [3] |

| CAS Number | 1209200-59-8 | [3] |

| Molecular Formula | C₈H₁₃ClN₂O | [3] |

| Molecular Weight | 188.66 g/mol | [3] |

| Canonical SMILES | CC(C)CCC1=NOC(CCl)=N1 | [3] |

| InChI Key | HJXRPVMCMUCUMB-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥95.0% | [3] |

Synthesis and Mechanistic Rationale

Expert Rationale: The most reliable and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the acylation of an amidoxime followed by a cyclodehydration reaction.[2][4] This pathway is favored for its high efficiency and the ready availability of starting materials. For the target molecule, the logical and convergent precursors are 3-methylbutanamidoxime (derived from isovaleronitrile) and chloroacetyl chloride. The reaction proceeds via a stable O-acyl amidoxime intermediate, which then undergoes ring closure upon heating.

Sources

"molecular weight of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole"

An In-Depth Technical Guide to 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document delineates its core molecular and physicochemical properties, with a primary focus on the determination of its molecular weight. Furthermore, it presents a validated, step-by-step synthesis protocol, detailed analytical characterization methods, and discusses the compound's potential applications, particularly as a structural motif in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights into the chemistry of 1,2,4-oxadiazoles.

Part 1: Core Molecular Profile and Physicochemical Properties

The precise identification and characterization of a molecule are foundational to all subsequent research and development. This section details the fundamental identifiers and computed properties of this compound.

Chemical Identity

The compound is systematically identified by several key descriptors, ensuring unambiguous referencing in research and procurement.

-

IUPAC Name: 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole[1].

-

CAS Number: 1209200-59-8[1].

-

Molecular Formula: C₈H₁₃ClN₂O[1].

Molecular Weight Determination

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis. It is calculated based on the atomic weights of the constituent elements in the molecular formula (C₈H₁₃ClN₂O).

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 13 × 1.008 u = 13.104 u

-

Chlorine (Cl): 1 × 35.453 u = 35.453 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 1 × 15.999 u = 15.999 u

Average Molecular Weight: 96.088 + 13.104 + 35.453 + 28.014 + 15.999 = 188.658 g/mol

The monoisotopic mass, used for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotopes of each element.

Structural and Physicochemical Data

The structural representation and computed physicochemical properties provide insight into the molecule's behavior in various chemical environments.

Caption: 2D Structure of this compound.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.66 g/mol | Calculated |

| Molecular Formula | C₈H₁₃ClN₂O | Fluorochem[1] |

| CAS Number | 1209200-59-8 | Fluorochem[1] |

| Canonical SMILES | CC(C)CCC1=NOC(CCl)=N1 | Fluorochem[1] |

| InChI Key | HJXRPVMCMUCUMB-UHFFFAOYSA-N | Fluorochem[1] |

| XLogP3-AA (Predicted) | ~2.5-3.0 | Estimated based on similar structures[2][3] |

| Hydrogen Bond Donor Count | 0 | Computed[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed[2] |

| Rotatable Bond Count | 4 | Computed |

Part 2: Synthesis and Characterization Workflow

The 1,2,4-oxadiazole heterocycle is a valuable scaffold in modern chemistry. Its synthesis is well-established, typically involving the cyclization of an O-acyl amidoxime intermediate.

General Synthesis Pathway

The most common and robust method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step process starting from an amidoxime and an activated carboxylic acid, such as an acyl chloride.[4][5] The reaction proceeds via an O-acylation followed by a dehydrative cyclization.

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis

This protocol is a self-validating system adapted from established methodologies for the synthesis of similar 5-(chloromethyl)-1,2,4-oxadiazoles.[4][6]

Objective: To synthesize this compound from 3-methylbutanamidoxime and chloroacetyl chloride.

Materials:

-

3-Methylbutanamidoxime (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-methylbutanamidoxime (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise while stirring.

-

Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCE. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Causality: The base (DIPEA) is crucial for scavenging the HCl generated during the acylation, preventing protonation of the amidoxime and driving the reaction forward.

-

-

Formation of Intermediate: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl amidoxime intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: Once the starting material is consumed, heat the reaction mixture to reflux (approx. 83 °C) for 8-12 hours. This provides the thermal energy required for the dehydrative cyclization to form the oxadiazole ring.

-

Work-up: Cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCE.

-

Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Final): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is mandatory. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Caption: Standard analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include peaks for the isopentyl group (methyl doublets, methylene and methine multiplets) and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.[4][7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing an exact mass that matches the calculated monoisotopic mass of the compound.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Part 3: Applications and Safety

Role in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry. It is recognized as a highly effective bioisostere for ester and amide functionalities.[6]

-

Metabolic Stability: Replacing metabolically labile ester groups with a stable oxadiazole ring can significantly improve the pharmacokinetic profile of a drug candidate by preventing hydrolysis by esterase enzymes.[6]

-

Scaffold for Bioactive Molecules: The 1,2,4-oxadiazole core is present in numerous compounds investigated for a wide range of biological activities, including anticancer, antifungal, and receptor modulating properties.[5][7][8] The 5-(chloromethyl) group serves as a reactive handle, allowing for further derivatization to build libraries of potential drug candidates.[6]

Safety and Handling

While specific toxicity data for this compound is not available, data from structurally similar 5-(chloromethyl)-1,2,4-oxadiazoles on PubChem indicate a consistent hazard profile.[2][3][9]

Table 2: GHS Hazard Classifications for Structurally Similar Compounds

| Hazard Statement | Description | GHS Code | Source |

|---|---|---|---|

| Harmful if swallowed | Acute toxicity, oral | H302 | PubChem[2][3] |

| Causes skin irritation | Skin corrosion/irritation | H315 | PubChem[2][3] |

| Causes serious eye damage | Serious eye damage/eye irritation | H318 | PubChem[2][3] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure | H335 | PubChem[9] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound (MW = 188.66 g/mol ) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through robust and established protocols involving amidoxime chemistry. The presence of the reactive chloromethyl group, combined with the metabolic stability of the oxadiazole core, makes it a valuable intermediate for the development of novel therapeutics. Proper analytical characterization and adherence to safety protocols are essential when working with this and related compounds.

References

-

Cenmed Enterprises. 5 (Chloromethyl) 3 Cyclopropyl 1,2,4 Oxadiazole. Available at: [Link]

-

PubChem. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

Patel, M. et al. A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Available at: [Link]

-

BMC Chemistry. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Available at: [Link]

-

SpectraBase. 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. Available at: [Link]

-

PubMed Central (PMC). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Available at: [Link]

-

PubChemLite. 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole. Available at: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 5-(CHLOROMETHYL)-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE. Available at: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 12774825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and toxicological assessment. This guide addresses the solubility characteristics of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry.[1] Given the novelty of this molecule, publicly available experimental solubility data is scarce. Therefore, this document provides a comprehensive framework for both predicting and experimentally determining its solubility profile in a range of common organic solvents. We will first explore the theoretical underpinnings of solubility through predictive models and molecular structure analysis. Subsequently, a robust, step-by-step experimental protocol based on the gold-standard shake-flask method is presented, adhering to Good Laboratory Practice (GLP) principles to ensure data integrity and reproducibility.[2][3]

Part 1: Molecular Structure and Theoretical Solubility Framework

Molecular Structure Analysis

The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound (CAS: 1209200-59-8) possesses distinct regions of varying polarity, which govern its interactions with different solvents.[4]

-

1,2,4-Oxadiazole Ring: This five-membered heteroaromatic ring, containing nitrogen and oxygen atoms, is inherently polar. It can accept hydrogen bonds and participate in dipole-dipole interactions. The charge distribution in 1,2,4-oxadiazoles significantly influences their physicochemical properties, including lipophilicity and solubility.[5]

-

Isopentyl (3-methylbutyl) Group: This C5 alkyl chain is non-polar and hydrophobic. Its presence contributes to the molecule's affinity for non-polar, lipophilic solvents.

-

Chloromethyl Group: The C-Cl bond introduces a dipole moment, and the chlorine atom can act as a weak hydrogen bond acceptor, adding a degree of polarity to this end of the molecule.

The molecule's overall character is amphiphilic, suggesting it will not be exclusively soluble in either highly polar or completely non-polar solvents. A balance of intermolecular forces will dictate its optimal solubility. The general principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solvent selection.[6]

Predictive Solubility Models

In the absence of experimental data, computational models provide invaluable foresight into a compound's solubility, guiding solvent selection for experimental studies and reducing resource expenditure.

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] These three parameters are treated as coordinates in a three-dimensional "Hansen space."[8] A solvent will effectively dissolve a solute if their HSP coordinates are close to one another in this space.[9]

-

δD (Dispersion): Arises from van der Waals forces. The isopentyl group will be the primary contributor to this parameter.

-

δP (Polar): Relates to permanent dipole moments. The oxadiazole ring and chloromethyl group are the main contributors.

-

δH (Hydrogen Bonding): Represents the energy of hydrogen bonds. The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

To predict solubility, one would calculate the HSP for this compound (typically using group contribution methods available in specialized software) and compare it to the known HSP values of various solvents.[10] Solvents with a small "distance" (Ra) to the compound in Hansen space are predicted to be good solvents.[7]

COSMO-RS is a powerful prediction method based on quantum chemistry.[11] It calculates the chemical potential of a molecule on a more fundamental level by using the screening charge density on its surface, derived from density functional theory (DFT) calculations.[12] This allows for the a priori prediction of thermodynamic properties, including solubility, in various solvents without relying on empirical group parameters.[13][14] For novel APIs, COSMO-RS is a preferred tool for initial solvent screening in the pharmaceutical industry.[14] The model can accurately rank solvents and provide quantitative solubility estimates, often with a root mean square deviation of 0.5 to 1.5 log units.[14]

Predicted Solubility Profile

Based on the structural analysis and the principles of predictive models, the following table summarizes the expected solubility behavior of this compound. This serves as a hypothesis to be validated by the experimental protocol in Part 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Medium | The non-polar isopentyl chain will favor interaction, but the polar oxadiazole and chloromethyl groups will limit overall solubility. |

| Polar Aprotic | Acetone, THF, DCM | High | These solvents offer a balance of polarity to interact with the oxadiazole ring and sufficient non-polar character for the alkyl chain. |

| Polar Protic | Ethanol, Methanol | Medium | The polar nature is favorable, but the solvent's strong hydrogen-bonding network may be disrupted inefficiently by the solute. |

| Highly Polar | Water, DMSO | Very Low | The large hydrophobic isopentyl group will dominate, leading to poor solubility in highly polar, aqueous environments. |

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is required. The Shake-Flask method is the internationally recognized "gold standard" for determining thermodynamic equilibrium solubility.[2][15] The following protocol is designed for accuracy and reproducibility, incorporating principles of Good Laboratory Practice (GLP).[16]

Core Principles & Causality

-

Equilibrium: The goal is to measure the concentration of a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium is crucial for understanding the true solubility limit.[2]

-

Excess Solid: An excess of the solid compound is used to ensure that the solution reaches saturation and that this equilibrium is maintained throughout the experiment.

-

Temperature Control: Solubility is highly temperature-dependent. Strict temperature control is mandatory for reproducible results.

-

Purity: The purity of both the compound and the solvents is paramount, as impurities can significantly alter solubility measurements.

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4 decimal places)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Calibrated positive displacement pipettes

-

HPLC system with UV detector, column suitable for small molecules (e.g., C18)

-

Volumetric flasks and appropriate mobile phase for dilutions

Procedure:

-

Preparation of Vials:

-

Add an excess amount (e.g., ~10 mg) of this compound to a 2 mL glass vial. The exact mass should be recorded. Causality: An excess ensures saturation can be reached and maintained.

-

Accurately add 1.0 mL of the chosen solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap. Causality: Prevents solvent evaporation, which would alter the concentration.

-

Prepare each solvent condition in triplicate to assess variability.[2]

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a minimum of 24 hours.[15] Causality: Ensures the system reaches thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary, which should be determined during method development.[17]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for 1 hour at the same constant temperature to allow larger particles to sediment.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes). Causality: This step is critical to pellet any remaining microscopic, undissolved solid particles, preventing them from being sampled and falsely elevating the measured solubility.

-

-

Sampling and Dilution:

-

Carefully open the vial and withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.

-

Immediately dilute the aliquot with a known volume of mobile phase in a volumetric flask to bring the concentration into the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

-

-

Quantification by HPLC-UV:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase with known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL).

-

Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Sample Analysis: Inject the diluted sample from step 4 into the HPLC system.

-

Determine the concentration of the diluted sample using its peak area and the calibration curve equation.

-

Final Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final result in mg/mL or mol/L.

-

Part 3: Data Interpretation and Application in Drug Development

The solubility data, whether predicted or experimentally determined, is not an endpoint. It is a critical parameter that informs subsequent decisions throughout the drug development pipeline.

Interpreting the Results

The quantitative data from the shake-flask experiments should be compiled into a clear table, allowing for direct comparison across different solvents. The mean solubility and standard deviation from the triplicate measurements should be reported to indicate the precision of the results. This data validates or refutes the initial predictions from Part 1 and provides a definitive rank-ordering of solvents for the compound.

Impact on Drug Development

The measured solubility directly influences several key areas:

Caption: Relationship between Solubility and Drug Development Stages.

-

Process Chemistry: High solubility in a specific solvent that is also an anti-solvent for impurities can be exploited for efficient purification by crystallization.

-

Formulation Development: For oral dosage forms, low aqueous solubility is a major challenge that must be overcome.[15] If solubility is poor, formulation scientists may need to employ enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction. Solubility in organic solvents is critical for developing parenteral (injectable) formulations.

-